

molecular structure and weight of [4-(4-propylcyclohexyl)phenyl]boronic acid

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Compound of Interest

	4-(<i>trans</i> -4-
Compound Name:	<i>Propylcyclohexyl)phenylboronic</i>
	<i>acid</i>
Cat. No.:	B117973

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An In-depth Technical Guide to [4-(4-propylcyclohexyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of [4-(4-propylcyclohexyl)phenyl]boronic acid. The information is tailored for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key processes.

Molecular Structure and Properties

[4-(4-propylcyclohexyl)phenyl]boronic acid is an aromatic boronic acid derivative. Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring, which is further substituted at the para position with a *trans*-4-propylcyclohexyl group. This bulky, lipophilic substituent significantly influences the molecule's physical and chemical properties, making it a valuable building block in organic synthesis.

Chemical Identifiers and Molecular Formula

The compound is most commonly identified by CAS Number 146862-02-4, which specifically refers to the trans-isomer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Another CAS number, 156837-90-0, is also associated with this structure but may be used more generically.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₃ BO ₂	[1]
Molecular Weight	246.16 g/mol	[1]
Canonical SMILES	CCC1CCC(CC1)C2=CC=C(C=C2)B(O)O	
InChI Key	QTBUVZSHCNAPRT-UHFFFAOYSA-N	
CAS Number	146862-02-4 (trans-isomer)	[1] [2] [3]

Physicochemical Properties

The compound is a white crystalline solid at room temperature.[\[5\]](#) While many of its properties have been predicted computationally, experimental data is limited. Notably, a specific melting point is not consistently reported across chemical suppliers.[\[5\]](#)

Property	Value	Notes	Reference
Physical State	Solid, white to off-white powder/crystal	[5]	
Melting Point	Not available (n/a)	Consistently not reported by suppliers.	[5]
Boiling Point	394.9 ± 35.0 °C	Predicted	
Density	1.03 ± 0.1 g/cm ³	Predicted	
pKa	8.70 ± 0.17	Predicted	
Solubility	Slightly soluble in methanol	General arylboronic acids are soluble in ethers and ketones, poorly soluble in hydrocarbons.	

Synthesis and Reactions

The primary application of [4-(4-propylcyclohexyl)phenyl]boronic acid is as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[6]

Experimental Protocol: Synthesis via Grignard Reaction

The most common method for synthesizing arylboronic acids is through the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8] The following is a representative protocol for the synthesis of the title compound starting from 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

Materials:

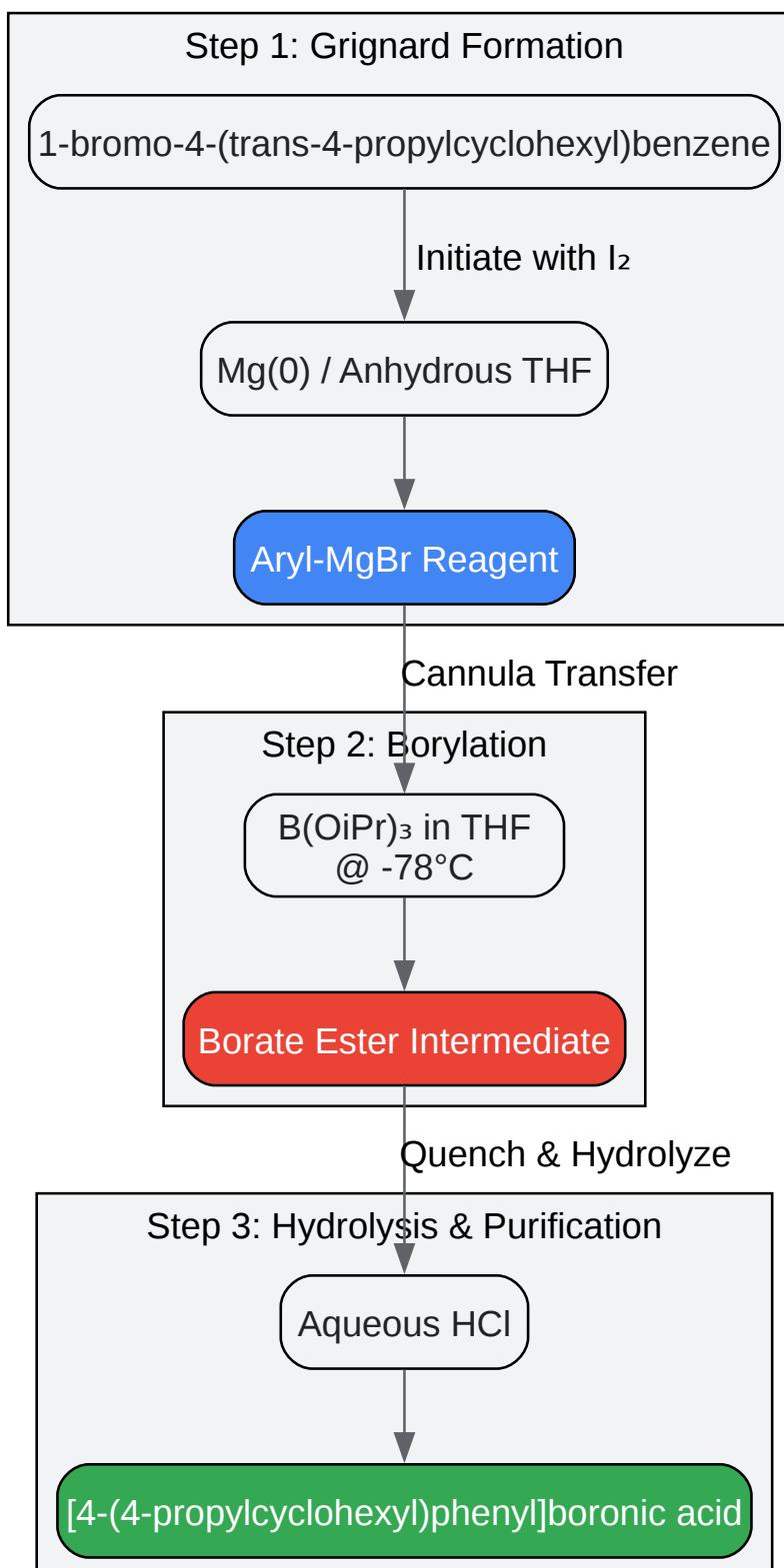
- 1-bromo-4-(trans-4-propylcyclohexyl)benzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)

- Iodine (crystal, for initiation)
- Trimethyl borate or Triisopropyl borate
- 2 M Hydrochloric acid (HCl)
- Diethyl ether or Toluene
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Grignard Reagent Formation:
 - Under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 eq) to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.
 - Add a small crystal of iodine to activate the magnesium.
 - Dissolve 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq) in anhydrous THF.
 - Add a small portion of the aryl bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.
 - Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - In a separate flask under an inert atmosphere, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

- Cool this solution to -78 °C using a dry ice/acetone bath.
- Slowly add the prepared Grignard reagent to the cold borate solution via cannula, keeping the temperature below -60 °C to prevent over-addition.
- After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
 - Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or toluene (3x).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by slurry in a non-polar solvent like hexane to yield the final product.



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Caption: Synthesis workflow for the target boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for synthesizing biaryl compounds, which are common motifs in liquid crystals and pharmaceuticals.^[9]

Materials:

- [4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq)
- An aryl halide (e.g., 4-bromoanisole, 1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq)
- Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

Procedure:

- Reaction Setup:
 - To a Schlenk flask, add the aryl halide (1.0 eq), [4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
 - Add the degassed solvent(s) via syringe.
- Reaction:
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
 - Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

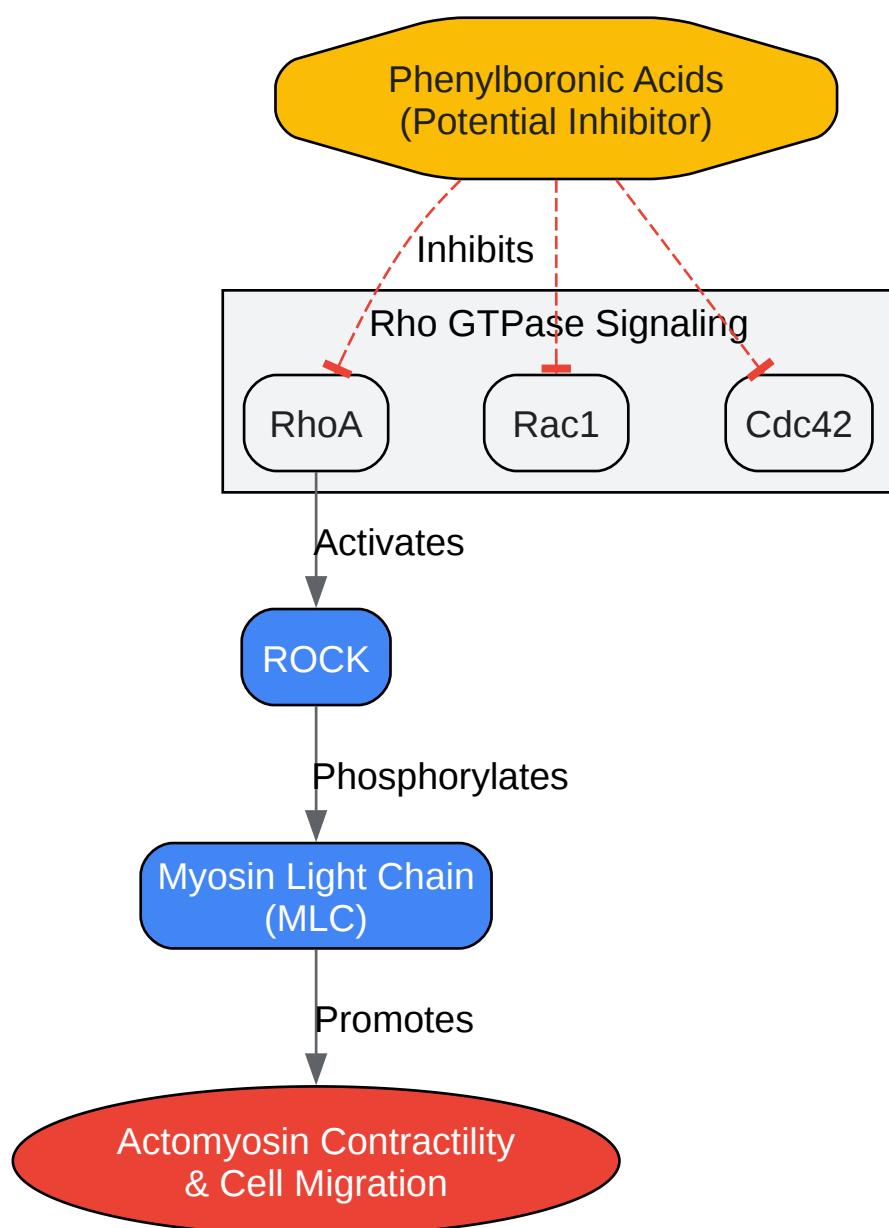
- Wash the mixture with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Biological Activity and Applications

While [4-(4-propylcyclohexyl)phenyl]boronic acid is primarily cited for its use in proteomics research and as a pharmaceutical intermediate, specific studies detailing its biological activity are not widely available.^[1] However, the activity of the parent compound, phenylboronic acid (PBA), provides a strong rationale for its investigation in biological contexts.

PBA has been shown to inhibit the migration of prostate cancer cells.^[10] This effect is attributed to the downregulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.^[10] These proteins are master regulators of the actin cytoskeleton and are crucial for cell motility. Inhibition of this pathway leads to a decrease in actomyosin contractility, a key driver of cell movement.

Given these findings, derivatives such as [4-(4-propylcyclohexyl)phenyl]boronic acid are of significant interest as potential modulators of these pathways, where the bulky cyclohexyl group could enhance potency, selectivity, or pharmacokinetic properties.



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